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Compound of Interest

Compound Name: HIV-1 integrase inhibitor

Cat. No.: B14045151 Get Quote

Aimed at researchers, scientists, and professionals in drug development, this guide provides a

detailed comparison of the metabolic pathways of five key integrase strand transfer inhibitors

(INSTIs): raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. This document

summarizes quantitative pharmacokinetic data, outlines experimental methodologies from key

studies, and visualizes the metabolic pathways to offer a comprehensive resource for

understanding the disposition of these critical antiretroviral agents.

Introduction
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy

(ART) for the treatment of HIV-1 infection. Their efficacy and favorable safety profiles have led

to their widespread use. A thorough understanding of their metabolic pathways is crucial for

predicting drug-drug interactions, understanding pharmacokinetic variability, and guiding the

development of new agents. This guide provides an in-depth comparison of the metabolism of

five commonly prescribed INSTIs.

Comparative Metabolic Pathways and
Pharmacokinetics
The metabolic fate of integrase inhibitors is diverse, with primary routes involving either UDP-

glucuronosyltransferase (UGT) or cytochrome P450 (CYP) enzymes. This fundamental

difference in metabolism significantly influences their drug-drug interaction profiles and clinical

use.
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Raltegravir is primarily metabolized through glucuronidation mediated by the UGT1A1 enzyme.

[1][2] This pathway bypasses the CYP450 system, resulting in a lower potential for drug-drug

interactions with agents that are substrates, inhibitors, or inducers of CYP enzymes.

Elvitegravir, in contrast, is predominantly metabolized by CYP3A4, with a minor contribution

from UGT1A1/3.[3] Due to extensive first-pass metabolism, elvitegravir requires co-

administration with a pharmacokinetic enhancer, such as cobicistat or ritonavir, which are

potent CYP3A4 inhibitors. This boosting increases elvitegravir's bioavailability and prolongs its

half-life, allowing for once-daily dosing.[4]

Dolutegravir follows a metabolic path similar to raltegravir, with UGT1A1 being the primary

enzyme responsible for its glucuronidation.[5] A minor portion of dolutegravir is metabolized by

CYP3A.[5] This metabolic profile contributes to its relatively low potential for clinically significant

drug-drug interactions.

Bictegravir is metabolized by both CYP3A4 and UGT1A1, with both pathways contributing

significantly to its clearance.[6] Despite its dual metabolic pathways, bictegravir does not

require a pharmacokinetic booster.

Cabotegravir is primarily metabolized by UGT1A1, with a smaller contribution from UGT1A9.[7]

Similar to raltegravir and dolutegravir, its minimal involvement with the CYP450 system results

in a favorable drug-drug interaction profile.

The following tables summarize the key pharmacokinetic parameters and metabolic profiles of

these five integrase inhibitors.

Table 1: Primary Metabolizing Enzymes and Major Metabolites
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Integrase Inhibitor
Primary Metabolizing
Enzyme(s)

Major Metabolite(s)

Raltegravir UGT1A1[1][2] Raltegravir-glucuronide

Elvitegravir
CYP3A4 (major), UGT1A1/3

(minor)[3]

Hydroxylated and

glucuronidated metabolites

Dolutegravir
UGT1A1 (major), CYP3A

(minor)[5]
Dolutegravir-ether glucuronide

Bictegravir CYP3A4 and UGT1A1[6]
Oxidative metabolites and

glucuronide conjugates

Cabotegravir
UGT1A1 (major), UGT1A9

(minor)[7]
Cabotegravir-glucuronide

Table 2: Comparative Pharmacokinetic Parameters in Healthy Adults (Single Oral Dose)

Parameter
Raltegravir
(400 mg)

Elvitegravir
(150 mg)
(boosted
with
cobicistat)

Dolutegravi
r (50 mg)

Bictegravir
(75 mg)

Cabotegravi
r (30 mg)

Tmax (h) ~1.0-4.0 ~4.0 ~2.0-2.5 ~2.0-4.0 ~3.0

Cmax

(ng/mL)
~2,246 ~1,700 ~3,000 ~4,300 ~2,100

AUC

(ng·h/mL)
~10,776 ~28,000 ~50,000 ~65,000 ~60,000

t1/2 (h) ~7-12[8] ~9.5[1] ~14[5] ~17.3 ~41

Protein

Binding (%)
~83 >98 >99 >99 >99.8

Note: Pharmacokinetic parameters can vary depending on the study population, formulation,

and food intake. The values presented here are approximate and intended for comparative
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purposes.

Table 3: Mass Balance and Excretion Data in Humans (% of Administered Dose)

Excretion
Route

Raltegravir
Elvitegravir
(boosted)

Dolutegravi
r

Bictegravir
Cabotegravi
r

Total

Recovery (%)
~83 ~101.5 ~95.6[5] ~95.3 ~85.3

Feces (%) 51 94.8[4] 64.0[5] >60 58.5

- Unchanged

Drug
Major N/A ~53 Major 47

Urine (%) 32 6.7[4] 31.6[5] ~35 26.8

- Unchanged

Drug
~9 N/A <1 <1 <1

- Glucuronide ~23 N/A 18.9[5] Major Major

Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways

for each integrase inhibitor.

Raltegravir Raltegravir-glucuronide
(Inactive)

UGT1A1 Excretion
(Urine and Feces)

Elvitegravir

Oxidative Metabolites
(Inactive)CYP3A4

Glucuronide Metabolites
(Minor, Inactive)

UGT1A1/3

Excretion
(Primarily Feces)
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Dolutegravir

Ether Glucuronide
(Inactive)UGT1A1

Oxidative Metabolites
(Minor, Inactive)

CYP3A
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Bictegravir
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Cabotegravir Cabotegravir-glucuronide
(Inactive)

UGT1A1 (major)
UGT1A9 (minor) Excretion

(Feces and Urine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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